1,2-Propanediol, 2-nitrate

Vue d'ensemble

Description

1,2-Propanediol, 2-nitrate, also known as propylene glycol dinitrate, is an organic chemical compound that is an ester of nitric acid and propylene glycol. It is structurally similar to nitroglycerin but has one fewer nitrate group. This compound is a colorless liquid with a characteristic and unpleasant odor. It is known for its explosive properties and is used in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Propanediol, 2-nitrate can be synthesized by reacting propylene glycol with nitric acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the safe handling of the reactive intermediates .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous nitration of propylene glycol using a mixture of nitric acid and sulfuric acid. The reaction is carried out in a nitration reactor, and the product is subsequently purified through distillation and other separation techniques to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Propanediol, 2-nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

Reduction: Reduction reactions can convert this compound into less oxidized forms.

Substitution: The nitrate groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used to substitute the nitrate groups, including amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

PGDN is an ester of nitric acid and propylene glycol, structurally similar to nitroglycerin but with one fewer nitrate group. It appears as a colorless liquid with a characteristic unpleasant odor and is known for its flammability and explosive potential. The compound decomposes at approximately 121 °C and burns cleanly, producing water vapor, carbon monoxide, and nitrogen gas .

Applications in Propellants

Otto Fuel II : One of the primary applications of PGDN is as a propellant in Otto Fuel II, which is utilized in military torpedoes. Otto Fuel II is a mixture that includes PGDN along with other compounds like 2-nitrodiphenylamine and dibutyl sebacate. The inclusion of PGDN enhances the energy output required for propulsion in underwater vehicles .

Medical Applications

PGDN has been investigated for its potential therapeutic effects, particularly in treating conditions like angina pectoris . Nitrates are known to dilate blood vessels, thereby reducing blood pressure and alleviating chest pain associated with cardiac conditions. However, the compound also presents significant toxicity risks, including respiratory toxicity and potential liver damage .

Toxicological Insights

The toxicological profile of PGDN indicates that it can cause methemoglobinemia—a condition where hemoglobin cannot effectively release oxygen to body tissues—alongside other symptoms such as headaches and dizziness at certain exposure levels . The National Institute for Occupational Safety and Health (NIOSH) has established exposure limits to mitigate these risks .

Industrial Applications

1,2-Propanediol itself is a versatile compound used across various industries:

- Polymer Production : It serves as a building block for unsaturated polyester resins and polyurethanes.

- Food Industry : Used as a humectant in food products due to its ability to retain moisture.

- Pharmaceuticals : Acts as a solvent or excipient in drug formulations.

- Cosmetics : Commonly included in personal care products for its moisturizing properties .

Biotechnological Production

Recent advancements have focused on the microbial production of 1,2-propanediol from renewable resources. Microorganisms such as Escherichia coli and Clostridium acetobutylicum have been genetically modified to enhance the yield of 1,2-propanediol through fermentation processes. This biotechnological approach not only reduces reliance on petroleum-derived processes but also minimizes environmental impact .

Case Study 1: Production Pathways

A study highlighted three key pathways for producing 1,2-propanediol using de-oxy sugars and glycolytic intermediates. The research emphasized optimizing fermentation conditions to improve yield and productivity, showcasing the potential of bioprocessing methods over traditional chemical synthesis .

Case Study 2: Thermal Decomposition Studies

Research involving the thermal decomposition of nickel(II) nitrate complexes with 1,2-propanediol revealed insights into the formation of nickel oxide nanoparticles. This study utilized thermal analysis techniques to characterize the decomposition mechanism, demonstrating the compound's utility beyond conventional applications .

Summary Table of Applications

| Application Area | Specific Use | Benefits/Notes |

|---|---|---|

| Propellants | Otto Fuel II | Enhances propulsion efficiency |

| Medicine | Angina treatment | Vasodilation effects; toxicity concerns |

| Industrial Chemistry | Polymer production (resins & plastics) | Versatile building block |

| Biotechnological Production | Renewable production via microbial fermentation | Reduces environmental impact |

Mécanisme D'action

The mechanism of action of 1,2-propanediol, 2-nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscle cells in blood vessels, leading to increased blood flow. The molecular targets include guanylate cyclase, which is activated by nitric oxide, resulting in the production of cyclic guanosine monophosphate (cGMP). This pathway is crucial for the vasodilatory effects of the compound .

Comparaison Avec Des Composés Similaires

1,2-Propanediol, 2-nitrate is similar to other nitrate esters such as nitroglycerin and 1,3-propanediol dinitrate. it is unique in its structural configuration and the number of nitrate groups.

Similar Compounds

Nitroglycerin: Contains three nitrate groups and is widely used in medical and industrial applications.

1,3-Propanediol Dinitrate: Similar in structure but differs in the position of the nitrate groups.

2,3-Butanediol Dinitrate: Another nitrate ester with different structural properties.

This compound stands out due to its specific chemical and physical properties, making it suitable for particular applications where other nitrate esters may not be as effective .

Activité Biologique

1,2-Propanediol, 2-nitrate (also known as propylene glycol dinitrate) is a compound that has garnered attention for its potential biological activities, particularly in the context of microbial metabolism and as a chemical precursor in various biochemical pathways. This article delves into the biological activity of this compound, highlighting its metabolic pathways, enzymatic interactions, and potential applications in both industrial and medical fields.

Metabolic Pathways and Microbial Interactions

1,2-Propanediol serves as a substrate for various microorganisms, particularly sulfate-reducing bacteria such as Desulfovibrio species. Research indicates that these bacteria can utilize 1,2-propanediol through specific enzymatic pathways involving dehydrogenases and other metabolic enzymes.

Key Enzymatic Activities

A study on Desulfovibrio strains identified several key enzymes involved in the catabolism of 1,2-propanediol:

| Enzyme | Specific Activity (pmol min⁻¹ mg⁻¹ protein) |

|---|---|

| 1,2-Propanediol dehydrogenase | 0.017 |

| Lactate dehydrogenase | 1.92 |

| Pyruvate dehydrogenase | 4.07 |

| Acetate kinase | 1.20 |

| NADH dehydrogenase | 3.93 |

These enzymes indicate that the degradation of 1,2-propanediol involves conversion to lactate and pyruvate, which are critical intermediates in various metabolic pathways .

Anaerobic Degradation

A notable study investigated the anaerobic degradation of 1,2-propanediol by a newly isolated Desulfovibrio sp. This research demonstrated that the compound could be fermented under anaerobic conditions with sulfate as an electron acceptor, leading to the production of acetate and propionate as end products. The study highlighted the significance of NAD-dependent dehydrogenases in facilitating these transformations .

Catalytic Conversion to Other Compounds

In addition to microbial degradation, 1,2-propanediol has been explored for its catalytic conversion to valuable chemicals like 2-propanone (acetone). Experimental results indicated that under specific catalytic conditions using copper-zinc-aluminum-based catalysts, the dehydration of 1,2-propanediol could yield significant amounts of acetone. This process showcases the compound's versatility not only as a substrate for microbial metabolism but also as a feedstock for chemical synthesis .

Research Findings and Implications

The biological activity of 1,2-propanediol extends beyond its role as a simple metabolite. Its interaction with various microbial communities suggests potential applications in bioremediation and bioenergy production. Furthermore, understanding its degradation pathways can aid in developing strategies for waste management and environmental sustainability.

Propriétés

IUPAC Name |

1-hydroxypropan-2-yl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4/c1-3(2-5)8-4(6)7/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCMMKIIGJXXMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

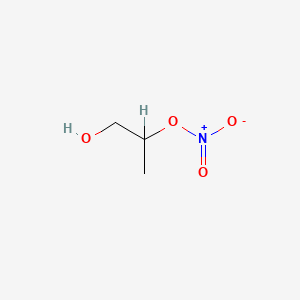

CC(CO)O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873561 | |

| Record name | 2-Nitrooxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20266-74-4 | |

| Record name | 1,2-Propanediol, 2-nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020266744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrooxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(nitrooxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.